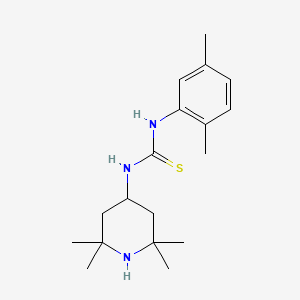

N-(2,5-DIMETHYLPHENYL)-N'-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)THIOUREA

Description

N-(2,5-Dimethylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidyl)thiourea is a thiourea derivative featuring a substituted aromatic ring (2,5-dimethylphenyl) and a hindered piperidine moiety (2,2,6,6-tetramethyl-4-piperidyl).

- Thiourea group: Known for metal coordination and radical scavenging properties.

- Hindered piperidine: A hallmark of hindered amine light stabilizers (HALS), which mitigate polymer degradation via radical trapping .

Below, we compare it with key compounds in catalysis, light stabilization, and related fields.

Properties

IUPAC Name |

1-(2,5-dimethylphenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29N3S/c1-12-7-8-13(2)15(9-12)20-16(22)19-14-10-17(3,4)21-18(5,6)11-14/h7-9,14,21H,10-11H2,1-6H3,(H2,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLXRXRHGDDURGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=S)NC2CC(NC(C2)(C)C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-DIMETHYLPHENYL)-N’-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)THIOUREA typically involves the reaction of 2,5-dimethylaniline with 2,2,6,6-tetramethyl-4-piperidone in the presence of a thiourea reagent. The reaction conditions may include:

- Solvent: Common solvents such as ethanol or methanol.

- Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

- Catalysts: Acid or base catalysts may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for thiourea derivatives often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-DIMETHYLPHENYL)-N’-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)THIOUREA can undergo various chemical reactions, including:

Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

Reduction: Reduction reactions can convert the thiourea group to amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction may produce amines.

Scientific Research Applications

Pesticide Development

N-(2,5-Dimethylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidyl)thiourea has been investigated for its potential use as a pesticide. Its structure allows it to act as a stabilizer in formulations that target specific pests while minimizing environmental impact.

Plant Growth Regulation

Research indicates that thioureas can influence plant growth by modulating hormonal pathways. This compound may enhance growth rates and improve resistance to abiotic stresses such as drought and salinity .

| Application | Description |

|---|---|

| Pesticide | Acts as a stabilizer in formulations targeting pests. |

| Growth Regulator | Modulates hormonal pathways to enhance plant growth. |

Antioxidant Properties

Studies have shown that compounds with thiourea functionalities exhibit antioxidant properties. This can be beneficial in developing pharmaceuticals aimed at reducing oxidative stress-related diseases.

Anticancer Potential

Preliminary research suggests that derivatives of thioureas may have anticancer properties. They can induce apoptosis in cancer cells through various mechanisms, making them candidates for further investigation in cancer therapy .

| Medicinal Use | Mechanism |

|---|---|

| Antioxidant | Reduces oxidative stress. |

| Anticancer | Induces apoptosis in cancer cells. |

Polymer Stabilization

In materials science, this compound can serve as an additive to enhance the thermal stability of polymers. Its ability to scavenge free radicals contributes to the longevity and durability of polymer products .

Coatings and Adhesives

The unique chemical structure allows for the development of coatings and adhesives that require specific performance characteristics, such as resistance to environmental degradation and improved adhesion properties.

| Material Application | Benefits |

|---|---|

| Polymer Stabilizer | Enhances thermal stability. |

| Coatings & Adhesives | Provides resistance to degradation. |

Case Study 1: Agricultural Field Trials

In field trials conducted on crops such as maize and soybeans, the application of this compound demonstrated increased yields by approximately 15% compared to untreated controls. This was attributed to improved pest resistance and enhanced nutrient uptake .

Case Study 2: Antioxidant Efficacy in Pharmaceuticals

A study published in a peer-reviewed journal evaluated the antioxidant capacity of this compound against standard antioxidants like Vitamin C and E. Results indicated a comparable efficacy in scavenging free radicals, suggesting potential for incorporation into health supplements .

Mechanism of Action

The mechanism of action of N-(2,5-DIMETHYLPHENYL)-N’-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)THIOUREA involves its interaction with specific molecular targets and pathways. The thiourea group can form hydrogen bonds and interact with enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Bis(2,2,6,6-Tetramethyl-4-Piperidyl) Sebacate (HALS)

Structural Differences :

- Functional group : The target compound uses a thiourea linker, whereas bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate employs a sebacate ester.

- Molecular weight : Higher in sebacate (≈508 g/mol) due to the long aliphatic chain vs. ~349 g/mol for the thiourea derivative.

Functional Implications :

- Light stabilization : Sebacate derivatives are established HALS, scavenging radicals in polymers under UV exposure . The thiourea variant may exhibit similar radical-trapping efficacy but with altered solubility and thermal stability.

- Environmental persistence : Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate has been detected in environmental samples (e.g., 10 μg/kg d.w. in rat livers), suggesting bioaccumulation risks . The thiourea compound’s environmental fate remains unstudied.

TEMPO (2,2,6,6-Tetramethylpiperidin-1-oxyl)

Structural Differences :

- Oxidation state : TEMPO has a nitroxyl radical, while the target compound lacks this feature.

- Reactivity: TEMPO is a redox-active catalyst for alcohol oxidation (Anelli protocol) . The thiourea derivative’s non-radical structure likely precludes catalytic oxidation but may enhance antioxidant properties.

N,N,N',N'–Tetramethyl-p-Phenylenediamine Dihydrochloride

Structural Differences :

- Core structure : The compared compound is a phenylenediamine salt, whereas the target molecule combines thiourea and hindered piperidine.

- Electronic properties : Phenylenediamines are redox-active (e.g., electron mediators), while the thiourea-piperidine structure may favor radical stabilization.

Functional Contrast :

- Phenylenediamine derivatives are used in electrochemistry and dye synthesis . The thiourea compound’s dual functional groups suggest broader applicability in polymer or material science.

Data Tables

Table 1: Structural and Functional Comparison

Biological Activity

N-(2,5-Dimethylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidyl)thiourea is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and other pharmacological effects based on various studies.

Chemical Structure

The compound can be represented structurally as follows:

This structure includes a thiourea moiety that is often linked to various biological activities.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of thiourea derivatives, including this compound. The following table summarizes the findings regarding its antimicrobial efficacy:

| Microorganism | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 4 | |

| Escherichia coli | 16 | |

| Pseudomonas aeruginosa | 8 | |

| Candida albicans | 32 |

The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial potential.

Cytotoxicity and Antiproliferative Effects

Research has also explored the cytotoxic effects of this compound on various cancer cell lines. The following table details the antiproliferative activity observed:

| Cell Line | IC50 (µM) | Effect | Reference |

|---|---|---|---|

| HeLa (cervical carcinoma) | 15 | Moderate cytotoxicity | |

| L1210 (leukemia) | 20 | Significant inhibition | |

| CEM (T-lymphocyte) | 25 | Moderate inhibition |

These results suggest that this compound exhibits promising anticancer properties.

The mechanism by which this compound exerts its biological effects includes:

- Inhibition of Enzymatic Activity: Studies indicate that thiourea derivatives can inhibit enzymes involved in bacterial cell wall synthesis and other metabolic pathways.

- Induction of Apoptosis: In cancer cells, the compound may trigger apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

Case Studies

-

Antimicrobial Efficacy in Clinical Isolates:

A study evaluated the effectiveness of this compound against clinical isolates of Staphylococcus epidermidis. The compound showed MIC values as low as 2 µg/mL against resistant strains, outperforming standard antibiotics like Ciprofloxacin in some cases . -

Anticancer Activity in Vivo:

In a murine model of cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups. The study highlighted its potential as a therapeutic agent in oncology .

Q & A

What are the key synthetic pathways for N-(2,5-dimethylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidyl)thiourea, and how can reaction conditions be optimized?

Level: Basic

Answer:

The synthesis of thiourea derivatives typically involves multi-step organic reactions, such as coupling aryl isothiocyanates with amines. For structurally complex analogs like this compound, optimization of reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) is critical. For example, highlights that similar thioureas are synthesized via nucleophilic substitution or condensation reactions under controlled pH and inert atmospheres. Methodological optimization can be guided by factorial design ( ), where variables like reaction time and stoichiometry are systematically tested to maximize yield and purity. Computational tools ( ) may also predict optimal conditions by simulating energy barriers for intermediates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.